molecular formula C12H14N2O2 B598530 1-T-Butyl-benzoimidazole-6-carboxylic acid CAS No. 1199773-33-5

1-T-Butyl-benzoimidazole-6-carboxylic acid

Cat. No.: B598530
CAS No.: 1199773-33-5
M. Wt: 218.256
InChI Key: AGJWGCANKYVLTQ-UHFFFAOYSA-N
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Description

1-T-Butyl-benzoimidazole-6-carboxylic acid (CAS: 1199773-33-5) is a substituted benzimidazole derivative featuring a bulky tert-butyl group at the 1-position and a carboxylic acid moiety at the 6-position of the benzimidazole core. Notably, it is listed as a discontinued product in commercial catalogs, limiting its current availability for industrial applications .

Properties

IUPAC Name

3-tert-butylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-5-4-8(11(15)16)6-10(9)14/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJWGCANKYVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682043
Record name 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-33-5
Record name 1-(1,1-Dimethylethyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-T-Butyl-benzoimidazole-6-carboxylic acid can be synthesized through several methods. One efficient approach involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides a mild, acid-free, and efficient synthesis route, yielding the desired benzimidazole derivatives in high yields (80-99%).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available carboxylic acids and benzimidazole derivatives. The process typically includes condensation and dehydration reactions under controlled conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-T-Butyl-benzoimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the carboxylic acid group.

    Substitution: The tert-butyl group or the carboxylic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .

Scientific Research Applications

1-T-Butyl-benzoimidazole-6-carboxylic acid is extensively used in scientific research due to its unique structure and properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-T-Butyl-benzoimidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The carboxylic acid group also plays a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares a benzimidazole-carboxylic acid backbone with several analogs, differing primarily in substituent groups. Key structural analogs and their similarity scores (based on molecular frameworks) include:

Compound Name CAS Number Substituents Similarity Score Notes
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid 53484-18-7 Methyl (1-position) 0.88 Active in catalysis
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid 53484-17-6 Methyl (1-position) 0.88 Isomeric variation
1H-Benzimidazole-7-carboxylic acid 46006-36-4 No substituent 0.85 Simpler backbone
Ethyl 1H-benzo[d]imidazole-7-carboxylate 167487-83-4 Ethyl ester (7-position) 0.84 Ester derivative

Key Observations :

  • The tert-butyl group in 1-T-butyl-benzoimidazole-6-carboxylic acid introduces significant steric hindrance compared to methyl or hydrogen substituents in analogs . This may reduce solubility in polar solvents but enhance stability in hydrophobic environments.

Physicochemical Properties

  • Solubility : The tert-butyl group likely lowers aqueous solubility compared to methyl-substituted analogs (e.g., 53484-18-7), which are more polar .
  • Thermal Stability : Bulky substituents like tert-butyl may enhance thermal stability, a property critical for MOF synthesis. However, direct data are unavailable due to the compound’s discontinued status .

Research Findings and Data Gaps

  • Synthetic Challenges : The tert-butyl group complicates synthesis, requiring specialized reagents and purification steps compared to methyl derivatives .

Biological Activity

1-T-Butyl-benzoimidazole-6-carboxylic acid (CAS No. 1199773-33-5) is a benzimidazole derivative characterized by its unique molecular structure, which includes a tert-butyl group and a carboxylic acid functional group. This compound has garnered attention in scientific research for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C12H14N2O2
Molecular Weight: 218.26 g/mol
Canonical SMILES: CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The benzimidazole ring structure allows for binding to various enzymes and receptors, which can modulate their activity. This interaction may lead to alterations in cellular processes such as enzyme inhibition and changes in signal transduction pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM across different cell types.

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogenic bacteria. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that while effective against certain strains, the compound may require further optimization for enhanced potency against more resistant bacteria .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:

CompoundStructure CharacteristicsBiological Activity
1-Methyl-benzimidazole-6-carboxylic acidLacks tert-butyl group; different reactivityLower anticancer activity
1-Ethyl-benzimidazole-6-carboxylic acidEthyl group instead of tert-butyl; steric effectsModerate antibacterial properties
1-Phenyl-benzimidazole-6-carboxylic acidContains phenyl group; altered binding interactionsEnhanced anti-inflammatory effects

This comparison highlights how structural variations influence biological activity and reactivity profiles among benzimidazole derivatives.

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